![molecular formula C12H10Br2N2O2 B567909 Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate CAS No. 1245258-73-4](/img/structure/B567909.png)
Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. It is used in scientific research for its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in the inflammatory, cancerous, or microbial pathways.
Biochemical and Physiological Effects:
Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of certain microorganisms.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate in lab experiments include its unique properties and potential applications in various fields. It is relatively easy to synthesize and has been reported to exhibit various biological activities. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate. One direction is to further investigate its mechanism of action and potential targets in the inflammatory, cancerous, or microbial pathways. Another direction is to explore its potential applications in material science, such as the synthesis of new polymers or materials. Additionally, the development of new derivatives or analogs of Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Synthesis Methods
The synthesis of Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate involves the reaction of 5-bromo-1H-pyrazole-4-carboxylic acid with 4-bromoaniline in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then treated with ethyl alcohol to obtain the final compound.
Scientific Research Applications
Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate has been used in scientific research for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities.
properties
IUPAC Name |
ethyl 5-bromo-1-(4-bromophenyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULFKUOLFNWIOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700128 |
Source
|
Record name | Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1245258-73-4 |
Source
|
Record name | Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245258-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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